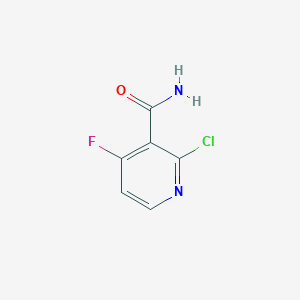
4-Isopropylcyclohexane-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C10H20N2 It is known for its unique structure, which includes a cyclohexane ring substituted with an isopropyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexane-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-isopropylcyclohexanecarboxylic acid with appropriate reagents to introduce the carboximidamide group. This can be done using a one-pot Ugi reaction, which is a multicomponent reaction that assembles aldehydes (or ketones), amines, isonitriles, and carboxylic acids to afford α-acylamino-carboxamide adducts .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboximidamide group into amines or other reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can be achieved using different reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
4-Isopropylcyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptidomimetics and other complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Isopropylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in cell proliferation and survival . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isopropylcyclohexane-1-carboximidamide include:
cis-1-fluoro-4-isopropylcyclohexane: This compound has a similar cyclohexane ring structure with different substituents.
trans-4-isopropylcyclohexanecarboxylic acid: Used in similar synthetic routes and reactions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C10H20N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h7-9H,3-6H2,1-2H3,(H3,11,12) |
InChI Key |
LNBWJBPMRQAEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)

![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)



![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)



![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

